molecular formula C24H18ClNO2 B5012599 4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide

4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide

Cat. No. B5012599
M. Wt: 387.9 g/mol
InChI Key: QNBCEZYIHVVQIB-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceuticals and biologically active compounds . The molecule also has a chloro group attached to the benzene ring, a hydroxy group attached to a naphthyl group, and a phenyl group attached to the nitrogen of the amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (benzene and naphthalene), a polar amide group, a polar hydroxy group, and a halogen (chlorine). These groups could participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzene ring could undergo electrophilic aromatic substitution reactions . The amide group could participate in hydrolysis reactions under acidic or basic conditions. The hydroxy group could be involved in reactions typical for alcohols.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups (amide and hydroxy) and aromatic rings would likely make it relatively high boiling and melting points. The compound might have limited solubility in water due to the large nonpolar aromatic rings .

Future Directions

Future research could explore the potential biological activities of this compound, given that many benzamide derivatives have pharmaceutical applications . Studies could also investigate its physical and chemical properties in more detail, or develop more efficient synthesis methods.

properties

IUPAC Name

4-chloro-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO2/c25-19-13-10-18(11-14-19)24(28)26-23(17-7-2-1-3-8-17)22-20-9-5-4-6-16(20)12-15-21(22)27/h1-15,23,27H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBCEZYIHVVQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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